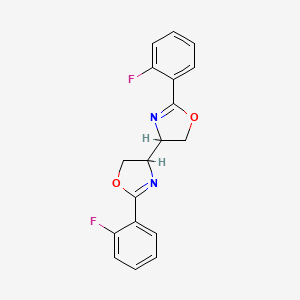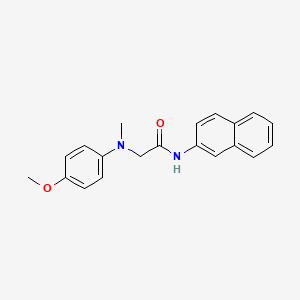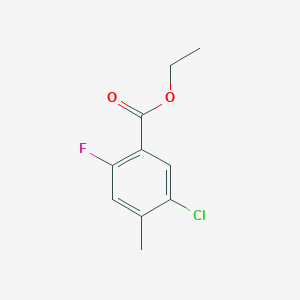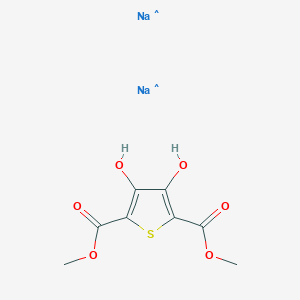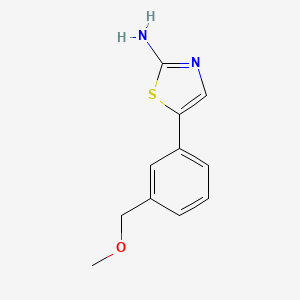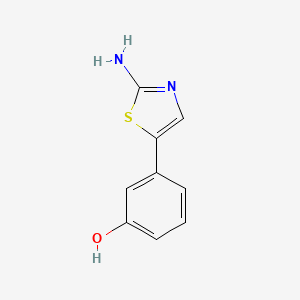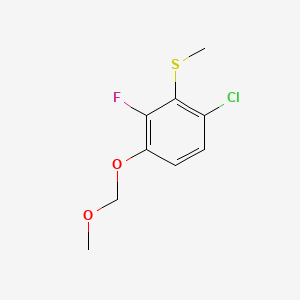
(6-Chloro-2-fluoro-3-(methoxymethoxy)phenyl)(methyl)sulfane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Chloro-2-fluoro-3-(methoxymethoxy)phenyl)(methyl)sulfane is a synthetic organic compound characterized by the presence of chloro, fluoro, methoxymethoxy, and methylsulfane functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-2-fluoro-3-(methoxymethoxy)phenyl)(methyl)sulfane typically involves multiple steps, starting from commercially available precursors. The key steps include:
Halogenation: Introduction of chloro and fluoro groups onto the phenyl ring.
Methoxymethoxylation: Protection of hydroxyl groups using methoxymethyl chloride under basic conditions.
Thioether Formation: Introduction of the methylsulfane group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
(6-Chloro-2-fluoro-3-(methoxymethoxy)phenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: Conversion of the sulfane group to sulfoxide or sulfone.
Reduction: Reduction of the chloro and fluoro groups under specific conditions.
Substitution: Nucleophilic substitution reactions involving the chloro and fluoro groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives with various functional groups replacing the chloro and fluoro groups.
科学的研究の応用
(6-Chloro-2-fluoro-3-(methoxymethoxy)phenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (6-Chloro-2-fluoro-3-(methoxymethoxy)phenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- (3-Bromo-4-methylphenyl)methanol
- (3-Bromo-5-(trifluoromethoxy)phenyl)methanol
- (3-Bromo-5-chlorophenyl)boronic acid
Uniqueness
(6-Chloro-2-fluoro-3-(methoxymethoxy)phenyl)(methyl)sulfane is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
特性
分子式 |
C9H10ClFO2S |
|---|---|
分子量 |
236.69 g/mol |
IUPAC名 |
1-chloro-3-fluoro-4-(methoxymethoxy)-2-methylsulfanylbenzene |
InChI |
InChI=1S/C9H10ClFO2S/c1-12-5-13-7-4-3-6(10)9(14-2)8(7)11/h3-4H,5H2,1-2H3 |
InChIキー |
ALMISGFOKFTOST-UHFFFAOYSA-N |
正規SMILES |
COCOC1=C(C(=C(C=C1)Cl)SC)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




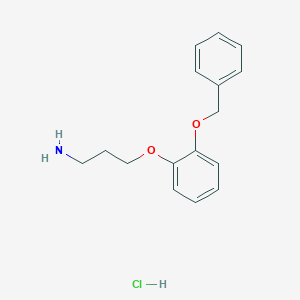
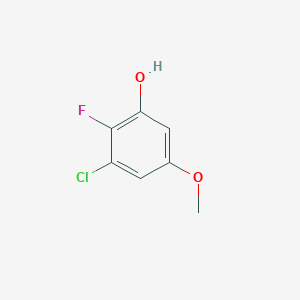
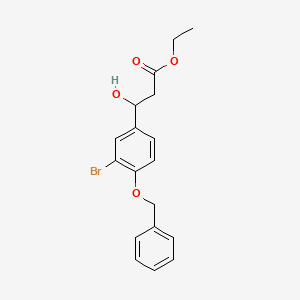
![Tert-butyl 3-[2-aminopropanoyl(methyl)amino]piperidine-1-carboxylate](/img/structure/B14772367.png)

